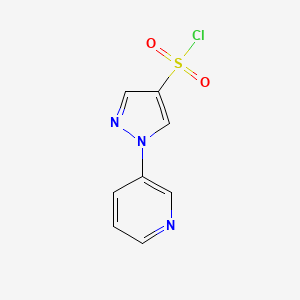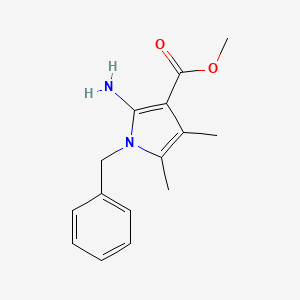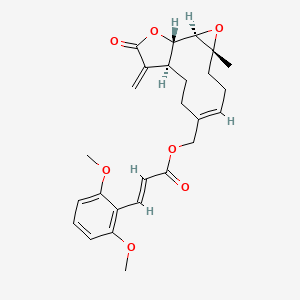
anti-TNBC agent-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-TNBC agent-1: is a highly effective compound specifically designed to target and combat triple-negative breast cancer (TNBC). This compound demonstrates remarkable potency against various breast cancer cell types, with IC50 values ranging from 0.20 μM to 0.27 μM . Its mechanism of action involves inducing apoptosis in SUM-159 cells through the mitochondria pathway and causing G1 phase arrest in these cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anti-TNBC agent-1 involves multiple steps, starting from the parent compound parthenolide. The synthetic route includes modifications to enhance its potency and selectivity against TNBC cells. The key steps involve:
Oxidation: of parthenolide to introduce functional groups that increase its reactivity.
Substitution: reactions to replace specific hydrogen atoms with more reactive groups.
Cyclization: to form the final structure of this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk synthesis: of the parent compound parthenolide.
Sequential chemical reactions: under controlled conditions to ensure high yield and purity.
Purification: steps, including crystallization and chromatography, to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Anti-TNBC agent-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of specific hydrogen atoms with more reactive groups.
Cyclization: Formation of ring structures.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Cyclization conditions: Typically involve heating and the use of catalysts.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Wissenschaftliche Forschungsanwendungen
Anti-TNBC agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of anti-cancer agents.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for the treatment of triple-negative breast cancer.
Industry: Utilized in the development of new anti-cancer drugs and formulations
Wirkmechanismus
The mechanism of action of anti-TNBC agent-1 involves:
Inducing apoptosis: The compound triggers programmed cell death in TNBC cells through the mitochondria pathway.
G1 phase arrest: It causes a halt in the cell cycle at the G1 phase, preventing cell proliferation.
Molecular targets: The primary targets include proteins involved in the mitochondrial pathway and cell cycle regulation
Vergleich Mit ähnlichen Verbindungen
Parthenolide: The parent compound of anti-TNBC agent-1, with lower potency.
Lasiokaurin: A natural diterpenoid with significant anti-TNBC activity.
Oridonin hybrids: Compounds with potent anti-TNBC effects, inducing cell cycle arrest and apoptosis
Uniqueness: this compound stands out due to its higher potency and selectivity against TNBC cells compared to its parent compound parthenolide and other similar compounds. Its ability to induce apoptosis and cause G1 phase arrest makes it a promising candidate for targeted therapy against TNBC .
Eigenschaften
Molekularformel |
C26H30O7 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methyl (E)-3-(2,6-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C26H30O7/c1-16-18-11-10-17(7-6-14-26(2)24(33-26)23(18)32-25(16)28)15-31-22(27)13-12-19-20(29-3)8-5-9-21(19)30-4/h5,7-9,12-13,18,23-24H,1,6,10-11,14-15H2,2-4H3/b13-12+,17-7+/t18-,23-,24+,26+/m0/s1 |
InChI-Schlüssel |
YVBBTBMJVZGTJA-PRIVVCGTSA-N |
Isomerische SMILES |
C[C@@]12CC/C=C(\CC[C@@H]3[C@@H]([C@H]1O2)OC(=O)C3=C)/COC(=O)/C=C/C4=C(C=CC=C4OC)OC |
Kanonische SMILES |
CC12CCC=C(CCC3C(C1O2)OC(=O)C3=C)COC(=O)C=CC4=C(C=CC=C4OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



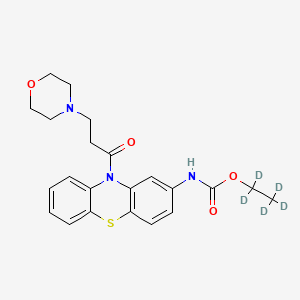
![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
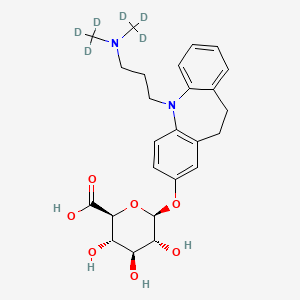
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)
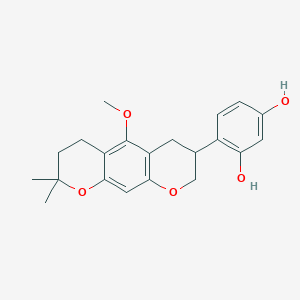
![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)
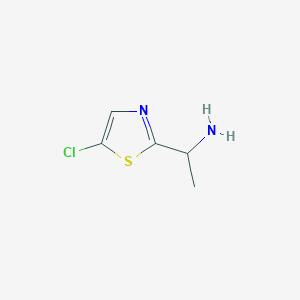
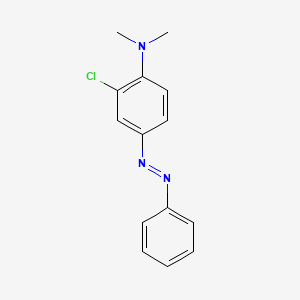
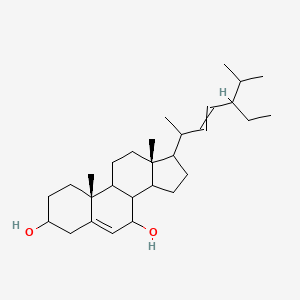
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)
